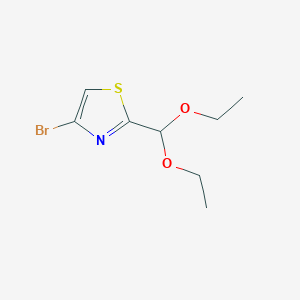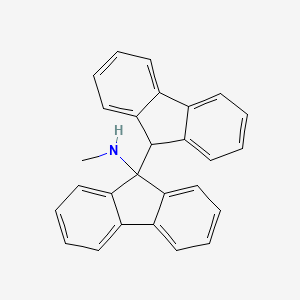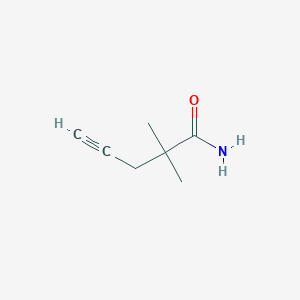
2,2-Dimethylpent-4-ynamide
Übersicht
Beschreibung
2,2-Dimethylpent-4-ynamide is an organic compound characterized by the presence of a triple bond between carbon atoms and an amide functional group. This compound is part of the ynamide family, which is known for its unique reactivity and versatility in organic synthesis. The structure of this compound includes a dimethyl group attached to the second carbon of a pent-4-ynamide chain, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpent-4-ynamide typically involves the use of trichloroethene as a two-carbon synthon. The process begins with the generation of dichloroacetylene from trichloroethene under mildly basic conditions. This intermediate then reacts with an amide to form a dichloroenamide, which undergoes elimination to yield the desired ynamide . This method is advantageous due to its flexibility and the wide range of amides and electrophiles that can be used.
Industrial Production Methods: Industrial production of this compound often employs scalable one-step synthetic methods from inexpensive starting materials. These methods are designed to be cost-effective and convenient, with some approaches even allowing for column-free purification of the target product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethylpent-4-ynamide undergoes various types of chemical reactions, including:
Reduction: Typically involves the use of reducing agents to convert the triple bond into a double or single bond.
Substitution: Involves the replacement of one functional group with another, often facilitated by nucleophiles.
Common Reagents and Conditions:
Oxidation: Zinc or copper catalysts are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Isoquinolones, β-carbolines, pyrroloquinolinones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amides or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpent-4-ynamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpent-4-ynamide involves its highly polarized triple bond, which facilitates nucleophilic attack. This compound can undergo hydrocarboxylation followed by aminolysis, leading to the formation of amide bonds. The carboxylic acid substrate often acts as a bifunctional catalyst, enhancing the nucleophilicity of the amine and stabilizing the transition state .
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dimethyl-4-pentynamide
- 5-[2-(Hydroxymethyl)phenyl]-N-dimethyl-pent-4-ynamide
Comparison: 2,2-Dimethylpent-4-ynamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to other ynamides, it offers superior regioselectivity and efficiency in forming amide bonds . Its versatility in various chemical transformations makes it a valuable compound in both academic and industrial settings.
Eigenschaften
IUPAC Name |
2,2-dimethylpent-4-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-4-5-7(2,3)6(8)9/h1H,5H2,2-3H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEULRKCGOWJPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300013 | |
| Record name | 2,2-dimethylpent-4-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29945-90-2 | |
| Record name | NSC134311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethylpent-4-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





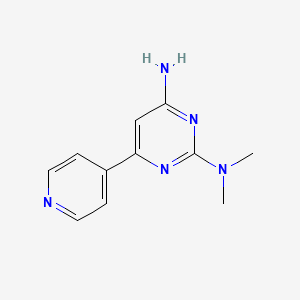

![3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole](/img/structure/B14000740.png)
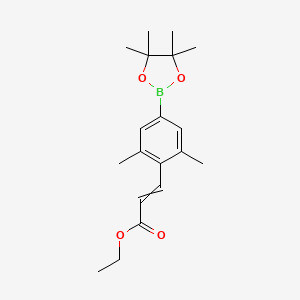
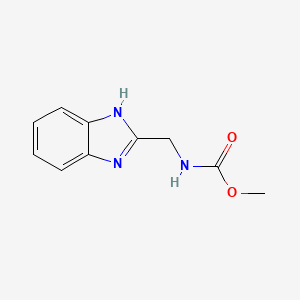
![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)
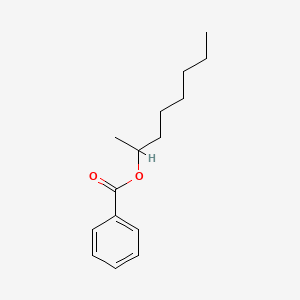
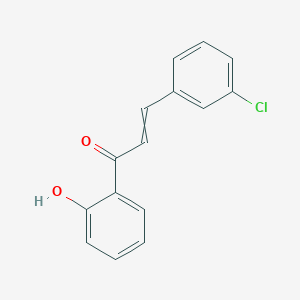
![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)
